molecular formula C23H30N2O2 B2843530 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 955591-95-4

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No.: B2843530
CAS No.: 955591-95-4
M. Wt: 366.505
InChI Key: UCHHBEGCZLNRIJ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a tetrahydroquinoline moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide and tetrahydroquinoline derivatives.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological systems in a variety of ways depending on its structure and properties .

Future Directions

The study of complex organic compounds like this one is a vibrant area of research in chemistry. Future work could involve synthesizing this compound, studying its properties, and exploring its potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Alkylation: The tetrahydroquinoline intermediate is then alkylated with a suitable alkyl halide to introduce the propyl group.

    Amidation: The final step involves the reaction of the alkylated tetrahydroquinoline with 2-ethoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrahydroquinoline ring or the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted benzamides or tetrahydroquinolines.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: can be compared with other benzamide derivatives and tetrahydroquinoline-containing compounds.

    N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Lacks the ethoxy group, which may affect its chemical properties and biological activity.

    2-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic profile.

Uniqueness

The unique combination of the benzamide and tetrahydroquinoline moieties in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-15-25-16-7-8-19-17-18(11-12-21(19)25)13-14-24-23(26)20-9-5-6-10-22(20)27-4-2/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCHHBEGCZLNRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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